molecular formula C16H18ClN3O3S B2932551 N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide CAS No. 1795302-07-6

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide

Cat. No.: B2932551
CAS No.: 1795302-07-6
M. Wt: 367.85
InChI Key: YBMOZUSZPITWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide ( 1795302-07-6) is a synthetic small molecule with a molecular formula of C16H18ClN3O3S and a molecular weight of 367.85 g/mol . This compound features a distinct hybrid architecture, incorporating a 4-chlorobenzyl group linked to a piperidine-carboxamide scaffold, which is in turn connected to a thiazolidine-2,4-dione moiety. The thiazolidine-2,4-dione (TZD) core is a privileged scaffold in medicinal chemistry, well-documented for its diverse biological potential . Researchers are exploring such hybrid molecules to leverage synergistic effects from multiple pharmacophores for enhanced and selective therapeutic applications . TZD derivatives are investigated primarily for their antidiabetic properties, acting as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists, but also demonstrate significant antimicrobial, anti-inflammatory, and anticancer activities . The anticancer potential is of particular interest, as some TZD derivatives can induce apoptosis and cell cycle arrest in cancer cells, sometimes through mechanisms independent of PPARγ activation, such as the inhibition of glucose transporters (GLUTs) that are often upregulated in tumors . The presence of the 4-chlorophenyl group is a common feature in bioactive molecules, often contributing to enhanced potency and metabolic stability. This product is intended for research and development purposes in medicinal chemistry and drug discovery. It is supplied with a guaranteed purity of 90% or higher. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-12-3-1-11(2-4-12)9-18-15(22)19-7-5-13(6-8-19)20-14(21)10-24-16(20)23/h1-4,13H,5-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMOZUSZPITWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where a thiazolidinedione is reacted with an aldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . This is followed by further reactions to introduce the piperidine and chlorophenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

Compound 16 : 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
  • Structure : Replaces the thiazolidinedione with a benzimidazolone ring.
  • Molecular Weight : 404.08 g/mol (vs. ~390–428 g/mol for thiazolidinedione analogues).
  • Synthesis: Prepared via reaction of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone with 4-chlorophenyl isocyanate (85% yield) .
  • Key Difference : The benzimidazolone core may reduce sulfur-related metabolic instability compared to thiazolidinediones but could alter target selectivity .
MLS001158543 : 2-[(5Z)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
  • Structure : Retains the thiazolidinedione but introduces a methylidene group and a sulfonamide-linked thiolane.
  • Molecular Weight : 428.90 g/mol.
  • Key Difference : The extended substituent may enhance solubility or alter pharmacokinetics due to the sulfonamide group .
N-[(4-Chlorophenyl)methyl]-4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)Piperidine-1-Carboxamide
  • Structure : Replaces thiazolidinedione with an imidazolidinedione and adds a cyclopropyl group.
  • Molecular Weight : 390.90 g/mol.

Carboxamide Substituent Variations

Compound 17 : 4-(5-Chloro-2-oxo-benzimidazol-1-yl)-N-(4-bromophenyl)piperidine-1-carboxamide
  • Structure : Substitutes 4-chlorophenyl with 4-bromophenyl.
  • Molecular Weight : 449.00 g/mol (LCMS [M+H]+: 449).
  • Synthesis : 74% yield using 4-bromophenyl isocyanate .
  • Key Difference : Bromine’s larger atomic radius may enhance hydrophobic interactions but increase molecular weight .
N-[2-(4-Chlorophenyl)-5-Methyl-4-oxo-1,3-Thiazolidin-3-yl]Pyridine-3-Carboxamide
  • Structure : Replaces piperidine-carboxamide with a pyridine-carboxamide.
  • Key Difference : The planar pyridine ring could influence binding geometry or π-π stacking interactions .

Pharmacological Implications

  • Thiazolidinedione vs. Benzimidazolone: Thiazolidinediones are known PPAR-γ agonists (e.g., rosiglitazone), while benzimidazolones may target kinases or ion channels .
  • Chlorophenyl vs. Bromophenyl : Halogen substitution impacts lipophilicity and binding affinity; bromine’s polarizability may enhance target engagement .
  • Sulfur vs. Oxygen in Core : Sulfur in thiazolidinedione increases metabolic lability but may improve target specificity compared to imidazolidinediones .

Biological Activity

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiazolidine-2,4-dione. The synthetic pathway includes the formation of intermediate compounds that are further reacted to yield the final product. For instance, a study synthesized various thiazolidine-based chlorophenylthiosemicarbazone hybrids, indicating the versatility and potential modifications of the thiazolidine structure for enhanced biological activity .

Biological Activity

Antibacterial Activity
Research indicates that compounds containing the thiazolidine moiety exhibit notable antibacterial properties. In a study focusing on thiazolidine derivatives, several compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group was found to enhance this activity, although the structure-activity relationship (SAR) was complex and not easily defined .

Antitumor Activity
The compound has also been evaluated for its antitumor properties. Thiazolidine derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines. For example, specific analogs exhibited IC50 values indicating effective cytotoxicity against colorectal cancer cells (HT29) and other tumor types. The presence of electron-withdrawing groups like chlorine was crucial for enhancing antitumor activity .

Enzyme Inhibition
In addition to its antibacterial and antitumor activities, this compound has been studied for its enzyme inhibitory effects. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazolidine ring and the piperidine moiety significantly influence biological activity. The introduction of halogen atoms (e.g., chlorine) on aromatic rings appears to enhance both antibacterial and anticancer activities. Additionally, variations in substituents on the thiazolidine ring can lead to different pharmacological profiles .

Case Studies

  • Antibacterial Efficacy : A series of synthesized thiazolidine derivatives were tested against various bacterial strains, revealing that certain compounds had minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific derivatives exhibited IC50 values below 10 µM in breast cancer cell lines, indicating strong potential for further development as anticancer agents .
  • Neuroprotective Effects : Compounds derived from this class have been evaluated for their neuroprotective effects in models of neurodegeneration, showing promise in reducing oxidative stress markers in neuronal cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.